molecular formula C8H4BrF3O2 B1292837 4-Bromo-2-(trifluoromethyl)benzoic acid CAS No. 320-31-0

4-Bromo-2-(trifluoromethyl)benzoic acid

Cat. No.: B1292837
CAS No.: 320-31-0
M. Wt: 269.01 g/mol
InChI Key: JXHWAPDBDXPBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4BrF3O2. It is a white to almost white crystalline powder that is used as a reagent in organic synthesis. This compound is known for its role in the preparation of various biologically active molecules and its utility in different chemical reactions .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-(trifluoromethyl)benzoic acid plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are often mediated through non-covalent bonds such as hydrogen bonds, van der Waals forces, and hydrophobic interactions .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, this compound can modulate the expression of specific genes, leading to changes in cellular function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This compound may also interact with transcription factors, influencing gene expression. The binding interactions of this compound with biomolecules are often specific and depend on the structural complementarity between the compound and its target .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations. Over time, this compound may undergo chemical transformations that affect its activity and function. Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, this compound can be toxic, leading to adverse effects on cellular function and overall health. Threshold effects and dose-response relationships are critical for understanding the safe and effective use of this compound in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. The interactions of this compound with metabolic enzymes and cofactors can influence metabolic flux and the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its biological effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be targeted to specific compartments or organelles through post-translational modifications or targeting signals. The localization of this compound within cells can affect its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-(trifluoromethyl)benzoic acid can be synthesized through several methods. One common method involves the bromination of 2-(trifluoromethyl)benzoic acid. The reaction typically uses bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted benzoic acids or derivatives.

    Coupling Products: Biaryl compounds.

    Reduction Products: Alcohols or amines.

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)benzoic acid is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is involved in the synthesis of potential drug candidates, particularly in the field of anti-cancer and anti-inflammatory research.

    Industry: The compound is used in the production of specialty chemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)benzoic acid depends on its application. In chemical reactions, it acts as a reagent that facilitates the formation of new chemical bonds. In biological systems, it can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

4-Bromo-2-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:

    2-Bromo-4-(trifluoromethyl)benzoic acid: Similar structure but different bromine position, leading to different reactivity and applications.

    4-Bromo-3-(trifluoromethyl)benzoic acid: Another positional isomer with distinct chemical properties.

    2-Bromo-5-(trifluoromethyl)benzoic acid: Different substitution pattern affecting its chemical behavior .

These comparisons highlight the unique properties of this compound, such as its specific reactivity and suitability for certain synthetic applications.

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHWAPDBDXPBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648655
Record name 4-Bromo-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320-31-0
Record name 4-Bromo-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-2-(TRIFLUOROMETHYL)BENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-bromo-4-fluoro-3-(trifluoromethyl)benzene (5.02 g) and potassium cyanide (1.38 g) in DMSO (20 ml) was heated at 80° C. for 14 h. Water was added and the mixture was extracted ether, the organic extracts were dried (MgSO4) and evaporated to give a brown oil. This was dissolved in DMSO (10 ml) and 4 M NaOH (10 ml) and heated at 100° C. for 16 h. 2 M Hcl (20 ml) was added and the mixture was extracted with DCM (three times), the organic extracts were dried (MgSO4), evaporated and purified by chromatography (silica, CH2Cl2-MeOH—AcOH as eluent) to give the sub-title compound (1.99 g).
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-(trifluoromethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(trifluoromethyl)benzoic acid
Reactant of Route 3
4-Bromo-2-(trifluoromethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-(trifluoromethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-(trifluoromethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-(trifluoromethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.